molecular formula C13H10N2O3 B14736925 4-[(2-Nitro-benzylidene)-amino]-phenol CAS No. 5348-28-7

4-[(2-Nitro-benzylidene)-amino]-phenol

Cat. No.: B14736925
CAS No.: 5348-28-7
M. Wt: 242.23 g/mol
InChI Key: CDCHWCWDVQOMLH-UHFFFAOYSA-N
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Description

4-[(2-Nitro-benzylidene)-amino]-phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Nitro-benzylidene)-amino]-phenol typically involves the condensation reaction between 2-nitrobenzaldehyde and 4-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Nitro-benzylidene)-amino]-phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid for sulfonation.

Major Products Formed

    Reduction: 4-[(2-Amino-benzylidene)-amino]-phenol.

    Oxidation: 4-[(2-Nitro-benzylidene)-amino]-quinone.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(2-Nitro-benzylidene)-amino]-phenol in biological systems is not fully understood. it is believed to exert its effects through interactions with cellular proteins and enzymes. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in the cell, leading to various biological effects. Additionally, the Schiff base moiety can form coordination complexes with metal ions, which may play a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxy-benzylidene)-amino]-4-nitro-phenol
  • 2-[(4-Methyl-benzylidene)-amino]-4-nitro-phenol
  • 2-[(2,5-Dimethoxy-benzylidene)-amino]-4-nitro-phenol

Uniqueness

4-[(2-Nitro-benzylidene)-amino]-phenol is unique due to the presence of both a nitro group and a Schiff base moiety, which confer distinct chemical reactivity and biological activity. The nitro group enhances its potential as an antimicrobial agent, while the Schiff base moiety allows for the formation of metal complexes, making it versatile for various applications .

Properties

CAS No.

5348-28-7

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

4-[(2-nitrophenyl)methylideneamino]phenol

InChI

InChI=1S/C13H10N2O3/c16-12-7-5-11(6-8-12)14-9-10-3-1-2-4-13(10)15(17)18/h1-9,16H

InChI Key

CDCHWCWDVQOMLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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